molecular formula C20H31N3O2 B2561904 N-(tert-butyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide CAS No. 1235327-63-5

N-(tert-butyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide

Cat. No.: B2561904
CAS No.: 1235327-63-5
M. Wt: 345.487
InChI Key: JDJPCXMUQGHINZ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide is a synthetic piperidine derivative featuring a tert-butyl carboxamide group at the 1-position and a methylacetamido substituent bearing an m-tolyl (meta-methylphenyl) group at the 4-position. Its synthesis likely involves amide coupling and carbamate deprotection steps, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

N-tert-butyl-4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-15-6-5-7-17(12-15)13-18(24)21-14-16-8-10-23(11-9-16)19(25)22-20(2,3)4/h5-7,12,16H,8-11,13-14H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJPCXMUQGHINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the m-tolylacetamido group: This can be done through amide bond formation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences and Similarities

The table below highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Functional Groups Synthetic Highlights
N-(tert-butyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide Piperidine - 1°: tert-butyl carboxamide
- 4°: m-tolyl acetamido methyl
Amide, carboxamide Likely involves tert-butyl carbamate intermediates and amide coupling
tert-butyl (1-acetylpiperidin-4-yl)carbamate () Piperidine - 1°: Acetyl
- 4°: tert-butyl carbamate
Carbamate, acetyl Acetylation of tert-butyl piperidin-4-ylcarbamate in DCM/Et3N
N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide () Piperidine - 1°: Tosyl (SO2Tol)
- 4°: Carboxamide with aryl groups
Tosyl, amide, pyridine Tosylation of piperidine carboxamide precursor in DCM
Compound 20 () Pyrrolidine - Benzyloxy, Fmoc-protected amino groups Carbamate, benzyl ether Multi-step coupling under anhydrous conditions
Key Observations:

Substituent Positioning : The target compound’s tert-butyl carboxamide at the 1-position contrasts with the acetyl or tosyl groups in analogs, significantly increasing steric bulk. This may enhance target binding specificity but reduce solubility .

Solubility and Stability:
  • The tert-butyl carboxamide and m-tolyl groups in the target compound suggest low aqueous solubility, similar to the tosyl-piperidine derivative in .
  • In contrast, acetylated analogs () may exhibit improved solubility due to smaller substituents .
Reactivity:
  • The carboxamide group in the target compound is less reactive than the tosyl group in ’s compound 19, which is prone to nucleophilic substitution. This difference could influence downstream functionalization .

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